molecular formula C15H12ClN3O2S B5704661 N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

カタログ番号 B5704661
分子量: 333.8 g/mol
InChIキー: MVKVYMIXUFASJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor-kappaB (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has shown promise as a therapeutic agent in preclinical studies, and its potential applications are being actively explored.

作用機序

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide selectively inhibits the activity of the IκB kinase (IKK) complex, which is a critical component of the NF-κB signaling pathway. The IKK complex phosphorylates IκB proteins, which leads to their degradation and allows NF-κB to translocate to the nucleus and activate target genes. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide binds to the ATP-binding site of the IKK complex and prevents its activation, thereby blocking the NF-κB pathway.
Biochemical and Physiological Effects
In preclinical studies, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and improve disease symptoms in animal models of autoimmune disorders. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer models. However, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues are not well understood and require further investigation.

実験室実験の利点と制限

One advantage of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide is its selectivity for the IKK complex, which allows for targeted inhibition of the NF-κB pathway. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be carefully evaluated to avoid potential adverse effects.

将来の方向性

Future research on N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide could focus on several areas. First, further preclinical studies are needed to evaluate the efficacy and safety of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in various disease models. Second, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be better understood to avoid potential adverse effects. Third, the development of more potent and selective inhibitors of the NF-κB pathway could improve the therapeutic potential of this approach. Fourth, the combination of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in humans.

合成法

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide can be synthesized through a multi-step chemical process involving the reaction of several intermediates. The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide. The final product is purified by recrystallization.

科学的研究の応用

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In autoimmune disorders, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In addition, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been investigated for its potential use in treating chronic inflammation, such as in inflammatory bowel disease and asthma.

特性

IUPAC Name

4-[(4-chlorobenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-1-10(2-6-11)14(21)19-15(22)18-12-7-3-9(4-8-12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVYMIXUFASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。